8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one is a heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent steps include the formation of the oxadiazine ring through cyclization reactions involving appropriate reagents and conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Cyclization: The formation of the oxadiazine ring involves cyclization reactions under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, influencing biological pathways . The oxadiazine ring may also play a role in modulating the compound’s activity by affecting its binding properties and stability .
Comparison with Similar Compounds
Similar compounds to 8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one include other indole derivatives and oxadiazine-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another indole derivative with different functional groups and applications.
Iodoisoxazoles: Compounds with a similar heterocyclic system but different substituents and reactivity.
The uniqueness of this compound lies in its combined indole and oxadiazine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
501411-06-9 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
8-methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C12H10N2O3/c1-7-11-6-8-5-9(16-2)3-4-10(8)14(11)12(15)17-13-7/h3-6H,1-2H3 |
InChI Key |
CNYDBWPXQVBEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)N2C1=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.